molecular formula C25H26N6O2S2 B4222798 6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE

6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE

Cat. No.: B4222798
M. Wt: 506.6 g/mol
InChI Key: HCSCMVYEIOAICT-UHFFFAOYSA-N
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Description

5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] is a complex organic compound belonging to the class of pyrimidinones This compound is characterized by its unique structure, which includes two pyrimidinone rings connected by a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] typically involves the reaction of 2-aminopyridine with formaldehyde under reflux conditions. The reaction is carried out in an ethanol solvent, and the mixture is stirred for 24 hours . The product is then purified using standard techniques such as recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of eco-friendly catalysts and solvents can be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,5’-methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of amino and thioxo groups in its structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5’-Methylenebis[6-amino-1-(2-phenylethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone] is unique due to its combination of amino and thioxo groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-amino-5-[[6-amino-4-oxo-1-(2-phenylethyl)-2-sulfanylidenepyrimidin-5-yl]methyl]-1-(2-phenylethyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S2/c26-20-18(22(32)28-24(34)30(20)13-11-16-7-3-1-4-8-16)15-19-21(27)31(25(35)29-23(19)33)14-12-17-9-5-2-6-10-17/h1-10H,11-15,26-27H2,(H,28,32,34)(H,29,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSCMVYEIOAICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(C(=O)NC2=S)CC3=C(N(C(=S)NC3=O)CCC4=CC=CC=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Reactant of Route 2
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Reactant of Route 4
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Reactant of Route 5
Reactant of Route 5
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
6-AMINO-5-{[6-AMINO-4-OXO-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL]METHYL}-1-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE

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